2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. After completion, the product is purified by column chromatography or recrystallization.
Chemical Reactions Analysis
2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium hydride can replace the ethoxy group with a different alkyl or aryl group.
Scientific Research Applications
2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperidine moiety is a common structural motif in many drugs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives. It helps in understanding how modifications to the piperidine ring affect biological activity.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors in the central nervous system, modulating their activity. The piperidine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Ethoxy-1-(4-methylpiperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:
1-(4-Methylpiperidin-1-yl)propan-2-one: Similar structure but with a propanone group instead of an ethanone group.
2-Hydroxy-1-(4-methylpiperidin-1-yl)ethanone: Contains a hydroxy group instead of an ethoxy group.
1-(4-Methylpiperidin-1-yl)-2-methoxyethanone: Contains a methoxy group instead of an ethoxy group.
These compounds share the piperidine core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
600139-96-6 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-ethoxy-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO2/c1-3-13-8-10(12)11-6-4-9(2)5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
ONNUGFMLRXPZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.